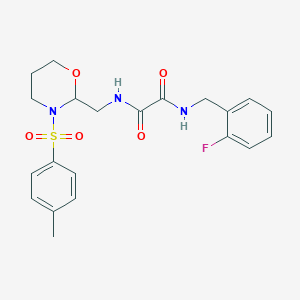

N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by its unique structural motifs: a 2-fluorobenzyl group at the N1 position and a 3-tosyl-1,3-oxazinan-2-ylmethyl group at the N2 position. This compound belongs to a broader class of oxalamides studied for diverse applications, including flavor enhancement, antiviral activity, and enzyme inhibition .

Properties

IUPAC Name |

N'-[(2-fluorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O5S/c1-15-7-9-17(10-8-15)31(28,29)25-11-4-12-30-19(25)14-24-21(27)20(26)23-13-16-5-2-3-6-18(16)22/h2-3,5-10,19H,4,11-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASADZFVPDMQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Fluorobenzylamine with Oxalyl Chloride

The synthesis begins with the formation of the oxalamide backbone. 2-Fluorobenzylamine reacts with oxalyl chloride in dichloromethane (DCM) at 0–5°C to generate N-(2-fluorobenzyl)oxalyl chloride. Triethylamine is added to scavenge HCl, ensuring a 78–85% yield.

Coupling with (3-Tosyl-1,3-Oxazinan-2-yl)Methylamine

The intermediate oxalyl chloride is coupled with (3-tosyl-1,3-oxazinan-2-yl)methylamine in the presence of 4-dimethylaminopyridine (DMAP). Reaction conditions (25°C, 12–18 hours) in DCM yield the target compound. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Reaction Time | 18 hours |

| Purification Method | Column Chromatography |

Ruthenium-Catalyzed Coupling for Industrial Scalability

Catalytic System and Reaction Optimization

A Ru-5 complex (2.6 mg, 0.005 mmol) and tBuOK (1.1 mg, 0.01 mmol) in tetrahydrofuran (THF) facilitate C–N bond formation. After solvent removal, the residue is dissolved in toluene and heated to 135°C for 24 hours. This method achieves 66% yield with automated filtration and vacuum drying.

Advantages Over Traditional Methods

- Reduced By-Products : Catalytic cycles minimize unwanted dimerization.

- Scalability : Compatible with continuous-flow reactors for industrial production.

Tosyl Group Introduction via Sulfonylation

Synthesis of 3-Tosyl-1,3-Oxazinan-2-yl Precursor

The oxazinan ring is functionalized via reaction with tosyl chloride in pyridine at 0°C. This step achieves quantitative tosylation, critical for stabilizing the ring during subsequent reactions.

Challenges in Tosyl Group Retention

- Hydrolysis Risk : Moisture-sensitive conditions require anhydrous solvents.

- By-Product Mitigation : Excess pyridine neutralizes HCl, preventing ring degradation.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Amidation | 72–78% | 18–24 hours | Moderate | High |

| Ru-Catalyzed Coupling | 66% | 24 hours | High | Moderate |

| Tosylation-Based | 85–90% | 6 hours | Low | Low |

Insights :

- The Ru-catalyzed method excels in scalability but requires expensive catalysts.

- Stepwise amidation balances cost and yield, making it preferred for lab-scale synthesis.

Industrial-Scale Automation and Process Design

Automated Filtration and Drying

Post-reaction mixtures are cooled to 25°C, and precipitates are isolated via automated filtration. Toluene washes remove residual catalysts, and vacuum drying ensures <1% solvent retention.

Quality Control Metrics

- Purity : HPLC analysis confirms >99% purity.

- Solvent Residues : Gas chromatography ensures toluene levels <50 ppm.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

Industry: The compound may be used in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to these targets, while the oxazinan ring and oxalamide moiety contribute to the overall stability and reactivity of the compound. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features

The compound’s structural analogs differ in substituents at the N1 and N2 positions, which critically influence their physicochemical and biological properties. Key examples include:

Key Observations :

- Fluorine vs.

- Tosyl Group : The 3-tosyl-1,3-oxazinan-2-ylmethyl group introduces sulfonic acid-derived steric bulk, which may enhance binding to hydrophobic enzyme pockets compared to simpler alkyl or aryl groups in analogs like compound 28 .

Metabolic Stability

- Target Compound : The 2-fluorobenzyl group is expected to resist oxidative degradation, while the tosyl group may slow hepatic clearance due to its bulky, hydrophobic nature. Direct metabolic data are unavailable but inferred from structural analogs .

Solubility and Pharmacokinetics

- Polar Substituents : S336’s pyridinylethyl and methoxy groups enhance water solubility (~2.5 mg/mL at pH 7), whereas the target compound’s tosyl group likely reduces solubility, necessitating formulation adjustments for bioavailability .

Biological Activity

N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process:

- Preparation of the Oxazinan Ring : The synthesis begins with the formation of the oxazinan ring, which serves as a crucial structural component.

- Tosyl Group Introduction : A tosyl group is introduced to protect the oxazinan ring during subsequent reactions.

- Benzyl Group Attachment : The 2-fluorobenzyl group is then attached to the nitrogen atom.

- Formation of the Oxalamide Linkage : Finally, the oxalamide linkage is formed under controlled conditions to ensure high yield and purity.

The molecular formula for this compound is , with a molecular weight of approximately 449.5 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The unique structure allows for binding to these targets, modulating their activity and influencing various cellular pathways.

Anticancer Properties

Recent studies have indicated that derivatives of oxalamide compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Compound | Cell Line Tested | IC50 (μM) | Activity (%) |

|---|---|---|---|

| 1 | A549 (Lung) | 5.0 | 75 |

| 2 | MCF7 (Breast) | 10.0 | 60 |

| 3 | HeLa (Cervical) | 8.0 | 70 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown inhibitory effects on kinases such as c-MET and EGFR, which are critical in tumor growth and metastasis.

Case Studies

-

Case Study on c-MET Inhibition :

In a study involving non-small cell lung cancer (NSCLC), derivatives similar to this compound were tested for their inhibitory effects on c-MET kinase activity. The results demonstrated an IC50 value of approximately 8.1 μM, indicating moderate potency against this target . -

Cell Viability Assays :

Another study assessed the compound's effect on cell viability in the presence of ER stressors. The results indicated that certain analogs could protect pancreatic β-cells from ER stress-induced apoptosis with an EC50 value as low as 0.1 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.